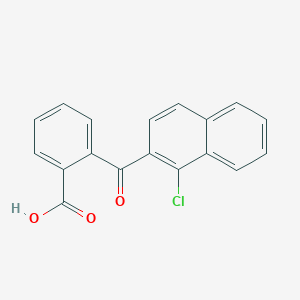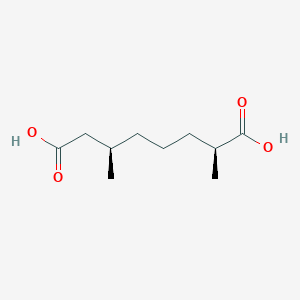
(2S,6R)-2,6-Dimethyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2,6-Dimethyloctanedioic acid is an organic compound with the molecular formula C10H18O4 It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-2,6-Dimethyloctanedioic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2,6-dimethyl-2,6-octadienoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S,6R)-2,6-Dimethyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acyl derivatives or esters.
Scientific Research Applications
(2S,6R)-2,6-Dimethyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2S,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The stereochemistry of the compound plays a crucial role in its binding affinity and activity within biological systems.
Comparison with Similar Compounds
(2S,6S)-2,6-Dimethyloctanedioic acid: Another enantiomer with different stereochemistry.
2,6-Dimethyloctanoic acid: A similar compound lacking the second carboxylic acid group.
2,6-Dimethylheptanedioic acid: A compound with a similar structure but different chain length.
Uniqueness: (2S,6R)-2,6-Dimethyloctanedioic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a probe for studying chiral interactions in biological systems.
Properties
CAS No. |
891195-44-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
YXTSFTNUPXGYDZ-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)C(=O)O)CC(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
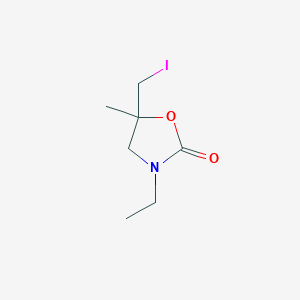
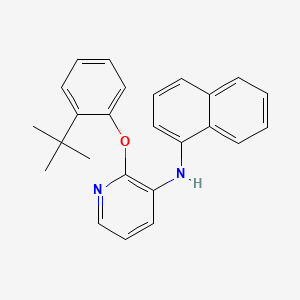
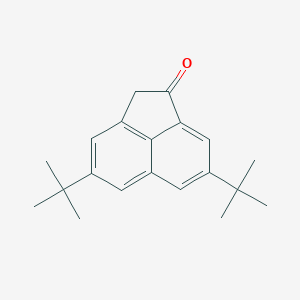
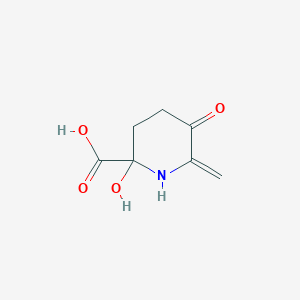
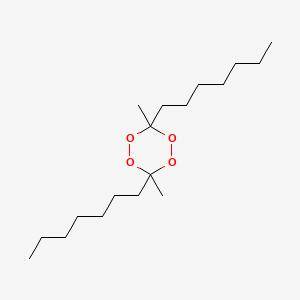
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
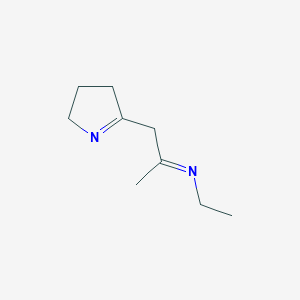
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
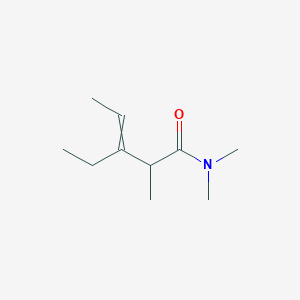
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)

